molecular formula C15H15F3N2O B2504015 N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide CAS No. 1385330-68-6

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide

Cat. No. B2504015
M. Wt: 296.293
InChI Key: KNEBKLYWAMCFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide involves several innovative approaches. One method includes a tandem addition/cyclization reaction between trifluoromethyl N-acylhydrazones and cyanamide, which yields polysubstituted 3-trifluoromethyl-1,2,4-triazolines and their derivatives under mild conditions with good product yields . Another approach for synthesizing functionalized cyclopropanes, which could be structurally related to the target compound, involves the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium, leading to high stereoselectivity in the resulting cyclopropanes . Additionally, the generation of lithio-tri-n-butyl-(2-cyanoethyl) tin followed by reaction with carbonyl compounds can produce cyanocyclopropane derivatives, which are structurally similar to the target compound .

Molecular Structure Analysis

The molecular structure of N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide is not directly discussed in the provided papers. However, the structure can be inferred to contain a cyclopropane ring, a cyano group, and a trifluoromethylphenyl group based on the synthesis methods and related compounds mentioned. For instance, the synthesis of cyclopropane derivatives and the use of trifluoromethyl groups in other compounds suggest that the target compound would exhibit significant steric and electronic effects due to these functional groups.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar functional groups to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide include cycloaddition reactions , reactions with electrophiles , and tandem addition/cyclization reactions . These reactions are typically characterized by their stereoselectivity and the ability to introduce various substituents into the molecular framework, which could be relevant for the reactivity of the target compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide are not explicitly detailed in the provided papers, we can deduce certain properties based on the functional groups present. The presence of a trifluoromethyl group is likely to increase the lipophilicity and could affect the electronic properties of the molecule . The cyano group could contribute to the molecule's reactivity and polarity . The cyclopropane ring is known for its ring strain, which can influence the compound's reactivity .

Scientific Research Applications

Synthesis and Modification of Cyclopropane Derivatives

Cyclopropane derivatives, including those similar to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide, are notable for their presence in various bioactive compounds. Research has shown that modifications to cyclopropane rings, including changes to the N-acyl chain length and the configuration of stereocenters, can significantly impact biological activity. For example, the synthesis of cyclopropene analogs of ceramide demonstrated competitive inhibition of dihydroceramide desaturase, an enzyme critical in sphingolipid metabolism, with various analogs showing differing potencies based on their structural modifications (Triola et al., 2003).

Novel Synthesis Methods

Advancements in synthesis methods have enabled the creation of complex cyclopropane derivatives through innovative approaches. For instance, the electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has proven effective for synthesizing various benzonitriles, demonstrating the versatility and efficiency of modern synthetic techniques (Anbarasan et al., 2011).

Electrophilic Cyanation

The use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide for electrophilic cyanation highlights a benign approach to synthesizing benzonitriles from (hetero)aryl bromides, including the formation of Grignard reagents. This methodology facilitates the synthesis of pharmaceutical intermediates and demonstrates chemoselective monocyanation, showcasing a more sustainable and efficient synthetic route for compounds related to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide (Anbarasan et al., 2011).

Safety And Hazards

The safety data sheet for a related compound, 4-(1-Cyanocyclopropyl)-2-fluorobenzeneboronic acid pinacol ester, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-10(8-13(21)20-14(9-19)6-7-14)11-4-2-3-5-12(11)15(16,17)18/h2-5,10H,6-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEBKLYWAMCFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1(CC1)C#N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.